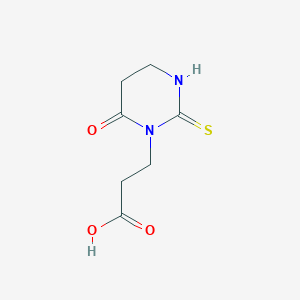

3-(6-Oxo-2-sulfanylidene-1,3-diazinan-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(6-oxo-2-sulfanylidene-1,3-diazinan-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c10-5-1-3-8-7(13)9(5)4-2-6(11)12/h1-4H2,(H,8,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZQWOVEHKRAKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=S)N(C1=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397980 | |

| Record name | 3-(6-Oxo-2-sulfanylidenetetrahydropyrimidin-1(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-08-3 | |

| Record name | NSC66536 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(6-Oxo-2-sulfanylidenetetrahydropyrimidin-1(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Oxo-2-sulfanylidene-1,3-diazinan-1-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Oxo-2-sulfanylidene-1,3-diazinan-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the sulfanylidene group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

Substitution: Amines, thiols; reactions may require the presence of a base such as triethylamine or pyridine to facilitate the substitution process.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Hydroxyl derivatives

Substitution: Amino or thio derivatives

Scientific Research Applications

3-(6-Oxo-2-sulfanylidene-1,3-diazinan-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymer additives.

Mechanism of Action

The mechanism of action of 3-(6-Oxo-2-sulfanylidene-1,3-diazinan-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene and oxo groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

3-(5-Octyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)propanoic Acid (CAS: 662167-04-6)

- Structural Differences : Replaces the 1,3-diazinan ring with a 1,3,5-thiadiazinan system, introducing a sulfur atom into the ring. The octyl chain at position 5 increases lipophilicity.

- Lipophilicity: The octyl substituent (logP ≈ 4.2) significantly increases membrane permeability compared to the parent compound (estimated logP ≈ 1.8) .

- Applications : Likely optimized for hydrophobic binding pockets in biological targets.

3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid (CAS: 17124-57-1)

- Structural Differences : Substitutes the diazinan ring with a benzoxazol system fused to a nitro-substituted benzene ring.

- Functional Impact: Electron-Withdrawing Effects: The nitro group (-NO₂) strongly deactivates the aromatic ring, increasing acidity (pKa ≈ 2.5 for the carboxylic acid vs. ~4.5 for the parent compound). Stability: The aromatic system may reduce susceptibility to ring-opening reactions compared to saturated heterocycles .

- Applications: Potential use in nitroreductase-activated prodrugs due to the nitro group.

Side Chain and Substituent Variations

2-(6-Acetyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic Acid (CAS: 91119-98-1)

- Structural Differences: Features a benzoxazin ring with an acetyl group at position 6 and a propanoic acid side chain.

- Metabolic Stability: The fused aromatic system may slow oxidative metabolism compared to non-aromatic heterocycles .

2-(6-Nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-propanoic Acid

- Structural Differences : Utilizes an isoindol ring system with a nitro substituent.

- Functional Impact :

Comparative Data Table

Biological Activity

3-(6-Oxo-2-sulfanylidene-1,3-diazinan-1-yl)propanoic acid (CAS Number: 3922373) is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula of this compound is C7H10N2O3S. The compound features a diazine ring, which is known for its potential pharmacological activities. The presence of a sulfanylidene group may also contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Weight | 186.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pH | Not specified |

Enzyme Inhibition

Enzyme inhibition is another area where this compound may show promise. Compounds containing a diazine moiety have been reported to inhibit certain enzymes involved in metabolic pathways. For instance, derivatives have been shown to affect chitinase activity, which is crucial in fungal cell wall synthesis.

Case Study: Chitinase Inhibition

A recent study evaluated the effects of various diazine derivatives on chitinase activity using Caenorhabditis elegans as a model organism. The results demonstrated that specific structural modifications significantly enhanced inhibitory activity against chitinase, suggesting that similar modifications in this compound could yield beneficial effects.

Table 2: Inhibition Data from Case Study

| Compound | Chitinase Inhibition (%) |

|---|---|

| Compound A | 75% |

| Compound B | 82% |

| 3-(6-Oxo-2-sulfanylidene...) | TBD |

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential application in pharmaceuticals or agriculture. Preliminary assessments suggest that compounds with similar structures may exhibit low toxicity; however, comprehensive toxicological studies are necessary to confirm this.

Toxicity Studies Overview

Existing literature indicates that many diazine derivatives are well-tolerated in animal models at specific dosages. Future studies should focus on determining the LD50 and other relevant toxicological parameters for this compound.

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the crystal structure of 3-(6-Oxo-2-sulfanylidene-1,3-diazinan-1-yl)propanoic acid?

- Methodological Answer : Employ single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution). The WinGX software suite provides integrated tools for data processing, including absorption corrections and space group determination. For visualization, ORTEP-3 enables precise modeling of thermal ellipsoids and hydrogen bonding networks .

Q. What synthetic routes are validated for preparing this compound?

- Methodological Answer : A robust approach involves nucleophilic substitution between 3-bromopropanoic acid and a 1,3-diazinan-6-one derivative bearing a sulfanylidene group. Reaction optimization (e.g., using tert-butyl esters and DABCO as a base) minimizes N-alkylation side products, as demonstrated in analogous thioether syntheses. Purification via recrystallization in polar aprotic solvents (e.g., DMF/water) enhances yield .

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray crystallographic data be resolved during structural elucidation?

- Methodological Answer : Use the WinGX suite to cross-validate diffraction data with NMR results. For unresolved conflicts, density functional theory (DFT) calculations can model dynamic effects (e.g., tautomerism or rotational conformers). ORTEP-3 visualization aids in identifying crystallographic disorder that may explain NMR signal splitting .

Q. What strategies address challenges in regioselective synthesis of the sulfanylidene moiety?

- Methodological Answer : Prioritize S-alkylation by employing sterically hindered bases (e.g., DABCO) and tert-butyl propiolate derivatives. Monitor reaction progress via LC-MS to detect intermediates. For problematic N-alkylation, switch to aprotic solvents (e.g., THF) and lower temperatures (−20°C) to suppress competing pathways .

Q. How does the sulfanylidene group influence metabolic stability in preclinical models?

- Methodological Answer : The thiocarbonyl group may undergo Phase II conjugation (sulfation/glucuronidation) or microbial reduction in the gut. To map pathways, administer the compound to murine models and perform LC-MS/MS profiling of urine and plasma. Compare results to structurally related propanoic acids (e.g., 3-(4-hydroxyphenyl)propanoic acid), which follow dehydroxylation and decarboxylation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.